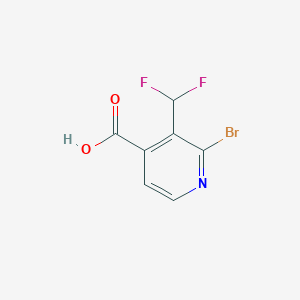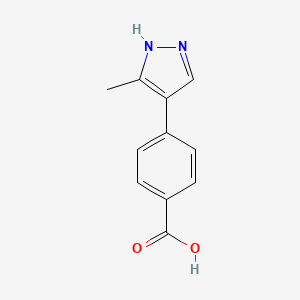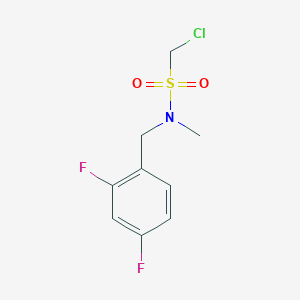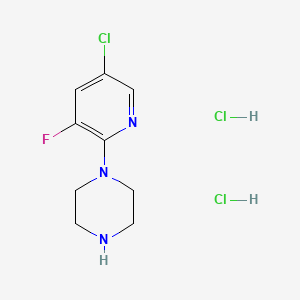![molecular formula C14H25Cl2N3O2S B13583272 2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13583272.png)
2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,2-thiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of 3-Ethyl-1,2-thiazol-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: 3-Ethyl-1,2-thiazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,2-thiazol-4-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
2-Aminothiazole: Another thiazole derivative with similar biological activities.
4-Methylthiazole: Shares the thiazole ring structure but with different substituents.
Thiazole: The parent compound of the thiazole family.
Uniqueness: 3-Ethyl-1,2-thiazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the amino group at the 4-position can lead to distinct interactions with biological targets compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C14H25Cl2N3O2S |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H23N3O2S.2ClH/c1-12-3-4-13(2)14(11-12)20(18,19)16-7-10-17-8-5-15-6-9-17;;/h3-4,11,15-16H,5-10H2,1-2H3;2*1H |
Clave InChI |
VPCBSSQUXIKARI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)



![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)

![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)

![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)



